molecular formula C18H27NO4 B12425697 17-Hydroxy Capsaicin-d3

17-Hydroxy Capsaicin-d3

Cat. No.: B12425697
M. Wt: 324.4 g/mol
InChI Key: OCVIWAFGWPJVGZ-STLUSQLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxy Capsaicin-d3 is a synthetic derivative of capsaicin, the active component in chili peppers that gives them their characteristic heat. This compound is isotopically labeled with deuterium, making it useful in various research applications. Its molecular formula is C18H24D3NO4, and it has a molecular weight of 324.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium into the capsaicin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The specific synthetic route may involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy Capsaicin-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with fewer oxygen-containing groups .

Scientific Research Applications

17-Hydroxy Capsaicin-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 17-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction can lead to the activation or inhibition of various signaling pathways, resulting in physiological effects such as pain modulation and anti-inflammatory responses .

Comparison with Similar Compounds

    Capsaicin: The parent compound, known for its pungent taste and wide range of biological activities.

    Dihydrocapsaicin: A similar compound with a slightly different structure, leading to different biological effects.

    Nordihydrocapsaicin: Another analog with unique properties and applications.

Uniqueness: 17-Hydroxy Capsaicin-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise quantification and tracking of the compound. This isotopic labeling also allows for the study of metabolic pathways and the identification of metabolites .

Properties

Molecular Formula

C18H27NO4

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-9-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide

InChI

InChI=1S/C18H27NO4/c1-14(13-20)7-5-3-4-6-8-18(22)19-12-15-9-10-16(21)17(11-15)23-2/h5,7,9-11,14,20-21H,3-4,6,8,12-13H2,1-2H3,(H,19,22)/b7-5+/i2D3

InChI Key

OCVIWAFGWPJVGZ-STLUSQLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)CO)O

Canonical SMILES

CC(CO)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.